- Synthesis of biological markers in fossil fuels. 2. Synthesis and carbon-13 NMR studies of substituted indans and tetralins, Journal of Organic Chemistry, 1984, 49(22), 4226-37
Cas no 90841-47-7 (4-(2-Bromophenyl)butanoic acid)
90841-47-7 structure
Product Name:4-(2-Bromophenyl)butanoic acid
CAS No:90841-47-7
MF:C10H11BrO2
MW:243.097142457962
MDL:MFCD06810496
CID:796836
PubChem ID:13330230
Update Time:2024-10-26
4-(2-Bromophenyl)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-Bromophenyl)butanoic acid
- Benzenebutanoic acid, 2-bromo-
- 2-bromophenylbutanoic acid
- Benzenebutanoic acid,2-bromo
- 4-(o-Bromophenyl)butyric acid
- Z1097106913
- Benzenebutanoicacid, 2-bromo-
- A843655
- SCHEMBL4062337
- 4-(o- bromophenyl) butyric acid
- GUSZDDKXBDHOLW-UHFFFAOYSA-N
- 90841-47-7
- DTXSID70537055
- AS-31235
- 4-(2-bromo-phenyl)-butyric acid
- 2-Bromobenzenebutanoic acid
- AKOS012475213
- 4-(o-bromophenyl) butyric acid
- AM807649
- SB39802
- CS-0222506
- 4-(2-bromophenyl)-butyric acid
- EN300-111416
- 4-(2-bromophenyl)butanoicacid
- FT-0722724
- MFCD06810496
- 2-Bromobenzenebutanoic acid (ACI)
- Butyric acid, 4-(o-bromophenyl)- (7CI)
-
- MDL: MFCD06810496
- Inchi: 1S/C10H11BrO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7H2,(H,12,13)
- InChI Key: GUSZDDKXBDHOLW-UHFFFAOYSA-N
- SMILES: O=C(CCCC1C(Br)=CC=CC=1)O
Computed Properties
- Exact Mass: 241.99400
- Monoisotopic Mass: 241.99424g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Density: 1.463
- Melting Point: 88-89 ºC
- Boiling Point: 346 ºC
- Flash Point: 163 ºC
- PSA: 37.30000
- LogP: 2.85640
4-(2-Bromophenyl)butanoic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-(2-Bromophenyl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B800955-10mg |
4-(2-Bromophenyl)butanoic Acid |
90841-47-7 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B800955-50mg |
4-(2-Bromophenyl)butanoic Acid |
90841-47-7 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | B800955-100mg |
4-(2-Bromophenyl)butanoic Acid |
90841-47-7 | 100mg |
$ 275.00 | 2022-06-06 | ||
| Alichem | A019108820-1g |
4-(2-Bromophenyl)butanoic acid |
90841-47-7 | 97% | 1g |
$749.70 | 2023-08-31 | |
| Alichem | A019108820-5g |
4-(2-Bromophenyl)butanoic acid |
90841-47-7 | 97% | 5g |
$2249.10 | 2023-08-31 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0922-1g |
4-(2-Bromo-phenyl)-butyric acid |
90841-47-7 | 97% | 1g |
3180.16CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0922-5g |
4-(2-Bromo-phenyl)-butyric acid |
90841-47-7 | 97% | 5g |
12678.23CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0922-500mg |
4-(2-Bromo-phenyl)-butyric acid |
90841-47-7 | 97% | 500mg |
2018.34CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0922-250mg |
4-(2-Bromo-phenyl)-butyric acid |
90841-47-7 | 97% | 250mg |
1433.19CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0922-100mg |
4-(2-Bromo-phenyl)-butyric acid |
90841-47-7 | 97% | 100mg |
1136.38CNY | 2021-05-07 |
4-(2-Bromophenyl)butanoic acid Production Method
Production Method 1
Reaction Conditions
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Acetic acid , Chromium trioxide Solvents: Acetic acid , Water ; 0 °C; 18 h, rt
Reference
- Novel ligands for the human histamine H1 receptor: Synthesis, pharmacology, and comparative molecular field analysis studies of 2-dimethylamino-5-(6)-phenyl-1,2,3,4-tetrahydronaphthalenes, Bioorganic & Medicinal Chemistry, 2006, 14(19), 6640-6658
Production Method 3
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ; 45 min, reflux; cooled
Reference
- Effect of Chain Length on Radical to Carbanion Cyclo-Coupling of Bromoaryl Alkyl-Linked Oxazolines: 1,3-Areneotropic Migration of Oxazolines, Journal of Organic Chemistry, 2007, 72(3), 898-911
Production Method 4
Reaction Conditions
1.1 Reagents: 2-Methyl-2-butene , Monosodium phosphate , Sodium chlorite Solvents: tert-Butanol , Water ; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Reference
- Delineating ligand effects in intramolecular aryl amidation reactions: formation of a novel spiro-heterocycle by a tandem cyclization process, Tetrahedron, 2009, 65(2), 525-530
Production Method 5
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Ethanol , Water ; 24 h, rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- Highly Diastereoselective Synthesis of Medium-Sized Carbocycle-Fused Piperidines via Sequential Hydride Shift Triggered Double C(sp3)-H Bond Functionalization, Organic Letters, 2019, 21(23), 9334-9338
Production Method 6
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Ethanol , Water ; 19 h, rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- Construction of seven- and eight-membered carbocycles by Lewis acid catalyzed C(sp3)-H bond functionalization, Chemical Communications (Cambridge, 2019, 55(92), 13856-13859
4-(2-Bromophenyl)butanoic acid Raw materials
- 4-(2-Bromophenyl)butanenitrile
- Propanedioic acid, [2-(2-bromophenyl)ethyl]-
- 4-(2-bromophenyl)butanal
- Benzenebutanol, 2-bromo-
- Oxazole, 2-[3-(2-bromophenyl)propyl]-4,5-dihydro-4,4-dimethyl-
4-(2-Bromophenyl)butanoic acid Preparation Products
4-(2-Bromophenyl)butanoic acid Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:90841-47-7)4-(2-Bromophenyl)butanoic acid
Order Number:A843655
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:00
Price ($):1621.0
Email:sales@amadischem.com
4-(2-Bromophenyl)butanoic acid Related Literature
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:90841-47-7)4-(2-Bromophenyl)butanoic acid
Purity:99%
Quantity:5g
Price ($):1621.0